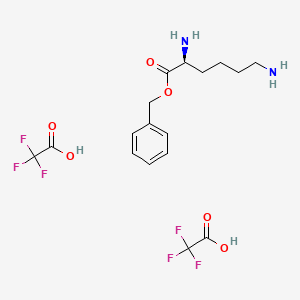

benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid)

Beschreibung

Benzyl(2S)-2,6-diaminohexanoate bis(trifluoroacetate) is a chiral amino acid ester salt featuring a (2S)-configured hexanoate backbone esterified with a benzyl group. The two primary amino groups at positions 2 and 6 are protonated and paired with trifluoroacetate (TFA) counterions. This compound is typically utilized in peptide synthesis and organic chemistry as a protected intermediate, where the TFA salt enhances solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The benzyl ester protects the carboxylic acid functionality, while the TFA counterions stabilize the amino groups during synthetic steps.

For instance, describes the synthesis of dibenzyl esters with orthogonal protecting groups (e.g., tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)) via oxidation and coupling reactions . Deprotection of such intermediates under acidic conditions (e.g., TFA) could yield free amines, which may subsequently form TFA salts.

Eigenschaften

Molekularformel |

C17H22F6N2O6 |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

benzyl (2S)-2,6-diaminohexanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H20N2O2.2C2HF3O2/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*3-2(4,5)1(6)7/h1-3,6-7,12H,4-5,8-10,14-15H2;2*(H,6,7)/t12-;;/m0../s1 |

InChI-Schlüssel |

ZJELHKOWANMKOV-LTCKWSDVSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) typically involves the reaction of benzyl alcohol with (2S)-2,6-diaminohexanoic acid in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The compound can be reduced to form benzyl alcohol and lysine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, lysine derivatives.

Substitution: Various substituted benzyl and lysine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of benzyl(2S)-2,6-diaminohexanoate,bis(trifluoroaceticacid) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure. Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with three related compounds, focusing on protecting groups, solubility, and deprotection strategies.

*Calculated based on structural formulas.

Key Observations:

Solubility: The TFA salt form exhibits superior solubility in polar aprotic solvents compared to Boc/Cbz-protected analogs, which favor non-polar solvents . Hydrochloride salts, however, are water-soluble, making them suitable for biomedical applications.

Deprotection :

- TFA salts require mild neutralization (e.g., aqueous bicarbonate) to liberate free amines.

- Boc groups are cleaved under acidic conditions (e.g., TFA), while Cbz requires catalytic hydrogenation .

Stability : TFA salts are hygroscopic but stable under neutral conditions, whereas Boc groups are acid-labile and Cbz is base-sensitive.

Spectral and Physical Properties

- IR Spectroscopy : Expected strong absorption at 1670–1720 cm⁻¹ (C=O stretch of TFA and ester).

- NMR :

- ¹H NMR : Benzyl protons (δ 5.1–5.3 ppm), methylene/methine protons (δ 1.5–3.5 ppm).

- ¹⁹F NMR : Trifluoroacetate CF₃ signal at δ -70 to -75 ppm.

- Optical Rotation : The (2S) configuration would yield a specific rotation distinct from diastereomers like compound 9 in (2R,6S) .

Biologische Aktivität

Benzyl(2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) is a compound that has garnered interest in various fields such as chemistry, biology, and medicine due to its unique structure and properties. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula: C17H22F6N2O6

- Molecular Weight: 464.4 g/mol

- CAS Number: 173073-46-6

- Purity: 95%

The presence of trifluoroacetic acid (TFA) enhances the compound's solubility and stability, making it suitable for diverse applications.

The biological activity of benzyl(2S)-2,6-diaminohexanoate is primarily attributed to its structural components:

- Benzyl Group: Interacts with hydrophobic pockets in proteins.

- Amino Groups: Capable of forming hydrogen bonds, facilitating interactions with biological molecules.

- Trifluoroacetic Acid: Improves solubility and stability, enhancing the compound's effectiveness in biological systems.

These interactions suggest potential roles in enzyme inhibition and protein modification, which are critical for various biological processes.

Enzyme Inhibition

Recent studies have indicated that benzyl(2S)-2,6-diaminohexanoate may inhibit specific enzymes involved in metabolic pathways. For example:

- Case Study 1: A study demonstrated that this compound could inhibit the activity of certain proteases, leading to altered protein processing in cellular models. This suggests its potential use in therapeutic applications targeting diseases related to protein misfolding or degradation.

Protein-Ligand Interactions

The compound is also being investigated for its ability to modulate protein-ligand interactions:

- Case Study 2: Research has shown that benzyl(2S)-2,6-diaminohexanoate can enhance binding affinity between ligands and their target proteins. This property is particularly valuable in drug development, where improving ligand binding can lead to more effective therapeutics.

Research Findings

A summary of key research findings related to the biological activity of benzyl(2S)-2,6-diaminohexanoate is presented in the table below:

Applications in Medicine

Benzyl(2S)-2,6-diaminohexanoate is being explored for various therapeutic applications:

- Drug Development: Its ability to modify enzyme activity and enhance ligand interactions positions it as a candidate for developing new drugs targeting metabolic disorders.

- Therapeutic Delivery Systems: The compound's stability and solubility make it suitable for formulating drug delivery systems that can effectively transport therapeutic agents to target sites within the body.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.